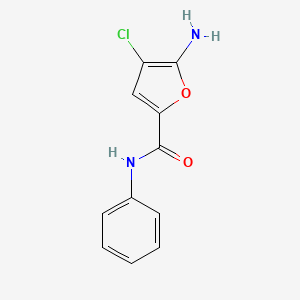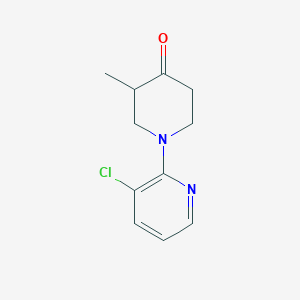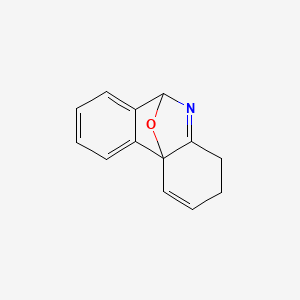![molecular formula C13H15BrN2O2 B14225560 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a bromine atom at the 5-position and a tert-butyl ester group at the acetic acid moiety.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with an appropriate acetic acid derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or chloroform. The product is then purified through recrystallization or chromatography to obtain the desired compound .
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, migration, and apoptosis .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:
5-Bromo-7-azaindole: Similar in structure but lacks the acetic acid moiety.
7-Azaindole: Lacks both the bromine atom and the acetic acid moiety.
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid: Lacks the bromine atom but has the acetic acid moiety. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC名 |
tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-11(17)8-16-5-4-9-6-10(14)7-15-12(9)16/h4-7H,8H2,1-3H3 |
InChIキー |
JIFPYIYAEJMIPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C=CC2=CC(=CN=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
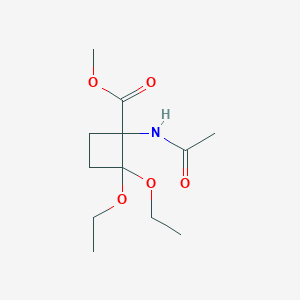
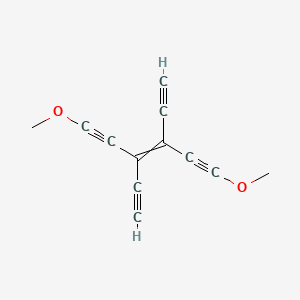
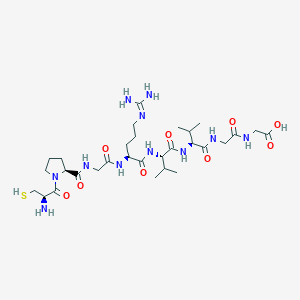
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
